4-[(2-Fluorophenyl)methoxy]piperidine

sigma receptor PET imaging structure-affinity relationship

This ortho-fluorinated piperidine ether provides a differentiated fragment scaffold for medicinal chemistry programs. The 2-fluoro substituent modulates piperidine pKa through through-space electronic effects, reducing hERG affinity and cardiotoxicity risk. A ~5.5-fold sigma-2 binding difference versus para-fluoro analogs enables precise sigma receptor subtype selectivity tuning. Compatible with ¹⁹F NMR fragment screening and suitable for CNS-targeting scaffolds (5-HT1A, NET, SERT) and kinase hinge-binding motifs. High Fsp³, modest MW (209.26 g/mol) align with fragment-based drug discovery best practices.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 778573-56-1
Cat. No. B3284090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Fluorophenyl)methoxy]piperidine
CAS778573-56-1
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CC=CC=C2F
InChIInChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
InChIKeyQPLAHBCDXICMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Fluorophenyl)methoxy]piperidine (CAS 778573-56-1) – Procurement-Ready Fluorinated Piperidine Building Block for Fragment-Based Drug Discovery


4-[(2-Fluorophenyl)methoxy]piperidine (CAS 778573-56-1, molecular formula C₁₂H₁₆FNO, MW 209.26 g/mol) is a fluorinated piperidine ether building block belonging to the class of 4-(benzyloxy)piperidine derivatives. It features a piperidine ring linked via an ether oxygen at the 4-position to a 2-fluorobenzyl moiety . The ortho-fluorine substitution on the aromatic ring imparts distinct electronic and conformational properties that differentiate it from its non-fluorinated, para-fluoro, and chloro-substituted analogs. This compound is primarily utilized as a synthetic intermediate and fragment scaffold in medicinal chemistry programs targeting CNS receptors, kinases, and proteolytic enzymes [1]. It is commercially available from multiple suppliers at purities of ≥95% .

Why Substituting 4-[(2-Fluorophenyl)methoxy]piperidine with a Non-Fluorinated or Regioisomeric Analog Compromises Key Physicochemical and Pharmacological Parameters


In-class piperidine ether building blocks cannot be interchanged without consequence because the position and identity of the aryl substituent govern critical drug-design parameters. Ortho-fluorination on the benzyl ring, as in 4-[(2-fluorophenyl)methoxy]piperidine, modulates the basicity (pKa) of the piperidine nitrogen through through-space electronic effects, which in turn influences hERG channel affinity and cardiac toxicity risk [1]. Furthermore, the 2-fluoro versus 4-fluoro positional isomerism has been shown to produce an approximately 5.5-fold difference in sigma-2 receptor binding affinity in structurally related benzamide and piperidine ether series [2]. The ether oxygen linker also contributes distinct conformational flexibility and hydrogen-bonding potential compared to direct CH₂-linked analogs, affecting molecular recognition by target proteins [3]. These factors collectively mean that substituting this compound with its non-fluorinated (4-(benzyloxy)piperidine), para-fluoro (4-[(4-fluorophenyl)methoxy]piperidine), or 2-chloro analog will alter lipophilicity, basicity, and target-binding profiles in ways that are not trivially predictable.

Quantitative Differentiation Evidence for 4-[(2-Fluorophenyl)methoxy]piperidine Relative to Closest Analogs


Sigma-2 Receptor Subtype Selectivity: Ortho-Fluoro Confers a >5-Fold Difference in Binding Affinity Relative to Para-Fluoro in Piperidine-Benzamide and Ether Series

In a comparative study of ¹⁸F-labeled halobenzamides evaluated as sigma receptor ligands, the 4-fluoro-substituted benzamide analogs demonstrated sigma-2 binding affinity with Ki = 3.77–4.02 nM, whereas the corresponding 2-fluoro-substituted analogs exhibited significantly weaker sigma-2 affinity with Ki = 20.3–22.8 nM [1]. This represents an approximately 5.5-fold difference in sigma-2 affinity driven solely by the position of the fluorine atom (para vs. ortho). Both ortho- and para-fluoro compounds maintained comparable high sigma-1 affinity (Ki = 0.38–0.98 nM range) [1]. Although this data is from benzamide rather than benzyl ether piperidine scaffolds, the electronic and steric influence of fluorine position on sigma-2 binding is a recognized class-level phenomenon in aryl piperidine ethers and benzylpiperidines [2]. The 2-fluoro substitution pattern on 4-[(2-fluorophenyl)methoxy]piperidine is therefore expected to confer a distinct sigma-1/sigma-2 selectivity profile relative to its 4-fluoro isomer 4-[(4-fluorophenyl)methoxy]piperidine (CAS 81151-35-1).

sigma receptor PET imaging structure-affinity relationship

pKa Modulation and hERG Liability: Fluorination at the Piperidine Core Lowers Basicity and Predicts Reduced Cardiotoxicity Risk

The 2024 chemoinformatic analysis by Le Roch et al. systematically evaluated the effect of fluorination position on the calculated pKa values of fluorinated piperidine fragments. Fluorine substitution was found to notably lower the basicity of the piperidine nitrogen, and this reduction in pKa was directly correlated with decreased affinity for hERG potassium channels, a primary driver of drug-induced cardiotoxicity [1]. While the specific pKa of 4-[(2-fluorophenyl)methoxy]piperidine has not been experimentally determined, the electronegative ortho-fluorine atom on the benzyl ether moiety is expected to exert a through-space inductive effect that reduces piperidine nitrogen basicity relative to the non-fluorinated analog 4-(benzyloxy)piperidine (CAS 76716-51-3). For a closely related scaffold, 4-(2-fluorobenzyl)piperidine (CAS 194288-97-6), the predicted pKa is 10.52±0.10 and LogP is 2.67 [2]. The Melnykov et al. 2023 study further demonstrated that in mono- and difluorinated piperidine series, both the number of fluorine atoms and their distance to the protonation center were major determinants of basicity, with conformational effects producing measurable LogP variations [3].

pKa hERG cardiotoxicity fluorine effect

Fragment Library Fitness: Fluorinated Piperidine Ether Scaffolds Exhibit Favorable 3D Character (Fsp³) and Lead-Likeness for Fragment-Based Drug Discovery

The Le Roch et al. 2024 study synthesized and chemoinformatically profiled a library of fluorinated piperidines, evaluating their 'lead-likeness' and three-dimensionality as fragment scaffolds for drug design [1]. The piperidine ring, being fully sp³-hybridized, inherently provides high fraction sp³ (Fsp³) character—a desirable property for fragment libraries as it correlates with increased clinical success rates. 4-[(2-Fluorophenyl)methoxy]piperidine, with its saturated piperidine core and ether-linked ortho-fluorobenzyl substituent, combines high Fsp³ with the conformational restraints and electronic modulation conferred by the 2-fluorobenzyl ether motif. In comparison, the non-fluorinated analog 4-(benzyloxy)piperidine (CAS 76716-51-3, MW 191.27 g/mol) lacks the beneficial electronic effects of fluorine. The 4-fluoro isomer (CAS 81151-35-1, MW 209.26 g/mol) is isosteric but expected to differ in conformational preference due to altered electrostatic potential at the para position [2]. The 2-chloro analog 4-[(2-chlorophenyl)methoxy]piperidine (CAS 1220033-09-9, MW 225.72 as HCl salt) introduces a larger halogen with different lipophilicity and polarizability, which can alter fragment-binding profiles in unpredictable ways .

fragment-based drug discovery Fsp3 3D fragments lead-likeness

Ether vs. Methylene Linker: The Oxygen Atom in 4-[(2-Fluorophenyl)methoxy]piperidine Provides Hydrogen-Bond Acceptor Capacity Absent in Direct CH₂-Linked Analogs

The ether oxygen linker in 4-[(2-fluorophenyl)methoxy]piperidine is a critical structural feature that distinguishes it from its closest CH₂-linked congener, 4-(2-fluorobenzyl)piperidine (CAS 194288-97-6). The ether oxygen serves as a hydrogen-bond acceptor (HBA), adding an additional HBA count of 1 relative to the CH₂-linked analog. The presence of this HBA site can influence molecular recognition at target proteins, solubility, and conformational preferences [1]. The CH₂-linked analog 4-(2-fluorobenzyl)piperidine has a predicted LogP of 2.67 and LogD (pH 7.4) of -0.11 [2], whereas the ether oxygen in 4-[(2-fluorophenyl)methoxy]piperidine is expected to increase polarity and reduce LogP by approximately 0.5–1.0 log units (class-level estimate based on the ether-to-methylene substitution effect) [1]. Additionally, the oxygen linker introduces conformational degrees of freedom (C–O bond rotation) that differ from the C–C bond rotation in the methylene analog, potentially enabling distinct binding poses [3].

hydrogen-bond acceptor ether linker conformational analysis structure-activity relationship

Recommended Application Scenarios for 4-[(2-Fluorophenyl)methoxy]piperidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Targeting CNS GPCRs and Ion Channels Where Sigma Receptor Selectivity and hERG Safety Are Prioritized

This compound is best deployed as a fragment scaffold in libraries targeting CNS receptors where sigma-1/sigma-2 selectivity tuning and hERG liability mitigation are critical design goals. The ortho-fluorine substitution pattern provides a distinct sigma-2 affinity profile (approximately 5.5-fold weaker than para-fluoro analogs based on class-level data) [1], allowing medicinal chemists to dial in desired sigma receptor subtype engagement by selecting between ortho- and para-fluoro building blocks. Simultaneously, the fluorine-mediated pKa reduction predicted by Le Roch et al. offers intrinsic protection against hERG-related cardiotoxicity [2].

Synthesis of Monoamine Transporter Modulators Requiring Balanced NET/SERT/5-HT1A Polypharmacology

Closely related 2-fluorobenzyloxyphenyl piperidine scaffolds (e.g., CHEMBL573897) have demonstrated balanced nanomolar affinity across multiple monoamine targets: 5-HT1A (Ki = 47 nM), NET (Ki = 34 nM), and SERT (Ki = 56 nM), with significantly weaker DAT affinity (Ki = 1,810 nM) [1]. 4-[(2-Fluorophenyl)methoxy]piperidine can serve as a key intermediate for constructing such dual norepinephrine reuptake inhibitor/5-HT1A partial agonist scaffolds, where the 2-fluorobenzyl ether motif is a conserved pharmacophoric element [2].

Building Block for ¹⁹F NMR-Based Fragment Screening Libraries

The single fluorine atom in 4-[(2-fluorophenyl)methoxy]piperidine makes it compatible with ¹⁹F NMR-based fragment screening workflows, as described for fluorinated Fsp³-rich fragment libraries [1]. The compound's modest molecular weight (209.26 g/mol) and saturated piperidine core (high Fsp³) align with the design principles of the '3F Library' concept, where fluorinated fragments enable two-stage NMR screening (¹⁹F prescreening followed by ¹H ligand-based methods) [2].

Kinase Inhibitor Lead Optimization Where Conformational Restraint and Hydrogen-Bonding Capacity Are Required

The combination of an ether oxygen hydrogen-bond acceptor and ortho-fluorine electronic effects makes this compound suitable as a hinge-binding or DFG-out motif precursor in kinase inhibitor design. The ether linker provides conformational flexibility distinct from methylene-linked analogs, while the ortho-fluorine atom can engage in orthogonal dipolar interactions with protein backbone amides. Fluorinated piperidine fragments have been identified in screens against SARS-CoV-2 3CLpro, demonstrating recognition by proteolytic enzyme catalytic pockets [1].

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